3-(isocyanatomethyl)-1,2-oxazole
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Overview
Description
3-(isocyanatomethyl)-1,2-oxazole is a chemical compound that features an isocyanate group attached to a 1,2-oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(isocyanatomethyl)-1,2-oxazole typically involves the reaction of 1,2-oxazole with a suitable isocyanate precursor. One common method is the reaction of 1,2-oxazole with phosgene to form the corresponding chloroformate, which is then treated with an amine to yield the isocyanate . The reaction conditions often require an inert atmosphere and controlled temperatures to prevent side reactions and ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reactant concentrations . The use of catalysts and solvents can also play a crucial role in optimizing the reaction conditions and improving the overall yield.
Chemical Reactions Analysis
Types of Reactions
3-(isocyanatomethyl)-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The isocyanate group can be oxidized to form corresponding urea derivatives.
Reduction: Reduction of the isocyanate group can yield amines.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions to form carbamates and other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alcohols and amines for substitution reactions . The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include urea derivatives, amines, and carbamates, which can have various applications in materials science and pharmaceuticals .
Scientific Research Applications
3-(isocyanatomethyl)-1,2-oxazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(isocyanatomethyl)-1,2-oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The isocyanate group can react with nucleophilic sites on proteins and other biomolecules, leading to the formation of covalent bonds and modulation of biological activity . This reactivity can be harnessed for various applications, including enzyme inhibition and drug targeting.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(isocyanatomethyl)-1,2-oxazole include other isocyanate-containing heterocycles, such as 3-(isocyanatomethyl)-3,5,5-trimethylcyclohexyl isocyanate and bis(isocyanatomethyl)cyclohexane .
Uniqueness
What sets this compound apart from these similar compounds is its unique 1,2-oxazole ring structure, which imparts distinct chemical and physical properties.
Properties
CAS No. |
204277-06-5 |
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Molecular Formula |
C5H4N2O2 |
Molecular Weight |
124.1 |
Purity |
85 |
Origin of Product |
United States |
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